N(2)-succinyl-L-arginine

Catalog No.
S8506801
CAS No.
2478-02-6
M.F
C10H18N4O5
M. Wt
274.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N(2)-succinyl-L-arginine

CAS Number

2478-02-6

Product Name

N(2)-succinyl-L-arginine

IUPAC Name

2-(3-carboxypropanoylamino)-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C10H18N4O5

Molecular Weight

274.27 g/mol

InChI

InChI=1S/C10H18N4O5/c11-10(12)13-5-1-2-6(9(18)19)14-7(15)3-4-8(16)17/h6H,1-5H2,(H,14,15)(H,16,17)(H,18,19)(H4,11,12,13)

InChI Key

UMOXFSXIFQOWTD-UHFFFAOYSA-N

SMILES

C(CC(C(=O)O)NC(=O)CCC(=O)O)CN=C(N)N

Canonical SMILES

C(CC(C(=O)O)NC(=O)CCC(=O)O)CN=C(N)N

Isomeric SMILES

C(C[C@@H](C(=O)O)NC(=O)CCC(=O)O)CN=C(N)N

N2-Succinoylarginine is a N-acyl-amino acid.
N2-Succinoylarginine is a natural product found in Caenorhabditis elegans with data available.
An alkylating agent having a selective immunosuppressive effect on BONE MARROW. It has been used in the palliative treatment of chronic myeloid leukemia (MYELOID LEUKEMIA, CHRONIC), but although symptomatic relief is provided, no permanent remission is brought about. According to the Fourth Annual Report on Carcinogens (NTP 85-002, 1985), busulfan is listed as a known carcinogen.

N(2)-succinyl-L-arginine (CAS: 2478-02-6) is a highly specific N-acyl-amino acid intermediate central to the arginine succinyltransferase (AST) catabolic pathway in bacteria. Formed via the condensation of L-arginine and succinyl-CoA, it serves as the exclusive natural substrate for N2-succinylarginine dihydrolase (AstB) [1]. In commercial and research procurement, it is primarily sourced as an analytical standard for LC-MS/MS metabolomics, a precise substrate for in vitro enzyme kinetics, and a biomarker for microbial nitrogen metabolism, particularly in studying pathogen drug resistance and industrial spoilage mechanisms [2].

Procuring generic arginine derivatives or upstream precursors fails to provide the biochemical specificity required for AST pathway analysis. While L-arginine is inexpensive, its use in whole-cell or lysate assays results in signal dilution across multiple competing catabolic routes, including the arginase, arginine deiminase, and arginine decarboxylase pathways [1]. Furthermore, synthetic N-terminally blocked analogs, such as N-acetyl-L-arginine or N-alpha-benzoyl-L-arginine (BAPA), are completely rejected by the AstB enzyme active site [2]. Consequently, the exact N(2)-succinyl-L-arginine compound is non-negotiable for isolating AstB kinetics and accurately quantifying AST-specific metabolic flux.

Strict Enzyme Specificity for AstB (N2-Succinylarginine Dihydrolase) Assays

AstB (EC 3.5.3.23) exhibits absolute substrate specificity for N(2)-succinyl-L-arginine to catalyze its conversion to N2-succinylornithine. Comparative enzymatic profiling demonstrates that while N(2)-succinyl-L-arginine is rapidly hydrolyzed, closely related N-terminally blocked analogs such as N2-acetylarginine and N2-glutamylarginine yield zero detectable substrate activity [1].

Evidence DimensionEnzymatic hydrolysis rate (AstB)
Target Compound DataActive substrate (100% relative baseline)
Comparator Or BaselineN2-acetylarginine and N2-glutamylarginine (0% activity)
Quantified DifferenceComplete rejection of acetyl/glutamyl analogs
ConditionsIn vitro purified AstB (N-succinylarginine dihydrolase) assay

Procurement of the exact succinyl derivative is mandatory for AST pathway enzyme assays, as cheaper acetylated analogs cannot bind the active site.

Elimination of Cross-Pathway Interference in Lysate Assays

In complex microbial lysates, L-arginine is simultaneously consumed by up to four distinct catabolic pathways. Utilizing N(2)-succinyl-L-arginine as the assay starting material bypasses the initial AstA step and entirely avoids cross-talk with the arginine deiminase and arginase pathways, yielding a 100% AST-specific metabolic readout compared to the highly branched degradation profile of un-succinylated L-arginine [1].

Evidence DimensionPathway specificity in crude lysates
Target Compound Data100% flux directed through AST pathway (AstB to AstE)
Comparator Or BaselineL-arginine (Flux split across AST, deiminase, decarboxylase, and oxidase pathways)
Quantified DifferenceElimination of >3 competing catabolic background signals
ConditionsWhole-cell or crude lysate metabolic profiling

Allows researchers and assay developers to isolate downstream AST pathway activity without requiring complex inhibitor cocktails.

Biomarker Resolution for Pathogen Resistance and Spoilage LC-MS

Recent metabolomic studies on polymyxin-dependent Acinetobacter baumannii identify N(2)-succinyl-L-arginine as a critical, quantifiable biomarker of AST pathway upregulation. Compared to generic downstream metabolites like succinate or glutamate, which have ubiquitous metabolic origins, the detection of N(2)-succinyl-L-arginine provides a structurally unambiguous signature of arginine-dependent stress adaptation and nitrogen scavenging [1].

Evidence DimensionBiomarker specificity for AST pathway activation
Target Compound DataN(2)-succinyl-L-arginine (Unambiguous AST pathway intermediate)
Comparator Or BaselineGlutamate / Succinate (Ubiquitous central carbon/nitrogen metabolites)
Quantified DifferenceProvides 1:1 correlation with AstA/AstB expression levels
ConditionsLC-MS/MS metabolomic profiling of bacterial stress responses

Essential as a high-purity analytical standard for diagnostic and microbiological LC-MS workflows where generic metabolites fail to resolve specific pathway activation.

In Vitro AstB Enzyme Kinetics and Inhibitor Screening

Where this compound is the right choice for serving as the primary substrate in assays targeting N2-succinylarginine dihydrolase, ensuring zero background activity from non-specific amidinohydrolases [1].

LC-MS/MS Microbial Metabolomics and Spoilage Profiling

Where this compound is the right choice as a high-purity analytical reference standard to quantify AST pathway flux in meat spoilage organisms or drug-resistant pathogens [2].

Development of Defined Microbiological Media

Where this compound is the right choice as a specialized, pathway-restricted nitrogen source to selectively culture or isolate bacterial strains possessing an intact downstream AST catabolic sequence while selecting against strains relying solely on the arginine deiminase pathway [3].

XLogP3

-2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

274.12771969 g/mol

Monoisotopic Mass

274.12771969 g/mol

Heavy Atom Count

19

Dates

Last modified: 02-18-2024
Song et al. Prediction and assignment of function for a divergent N-succinyl amino acid racemase. Nature Chemical Biology, doi: 10.1038/NChemBio.2007.11, published online 1 July 2007. http://www.nature.com/naturechemicalbiology

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